
1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one is a compound of interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring with an amino group and a dimethylpropanone moiety, making it a versatile molecule for synthetic and analytical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Cyclopropane derivatives: Such as 1-aminocyclopropane-1-carboxylic acid.
Cyclobutane derivatives: Such as cyclobutanemethanol.
Uniqueness: 1-(1-Aminocyclobutyl)-2,2-dimethylpropan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-(1-aminocyclobutyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-8(2,3)7(11)9(10)5-4-6-9/h4-6,10H2,1-3H3 |
InChI-Schlüssel |
XITUDMVASLJTSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1(CCC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


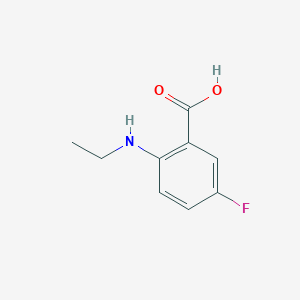


![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)

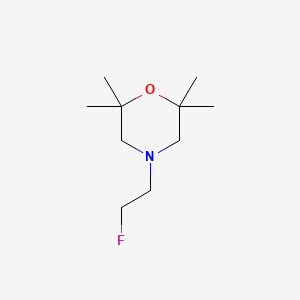
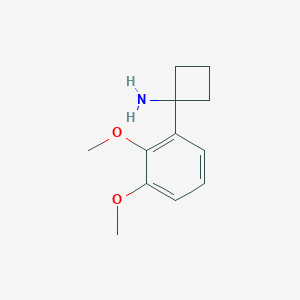


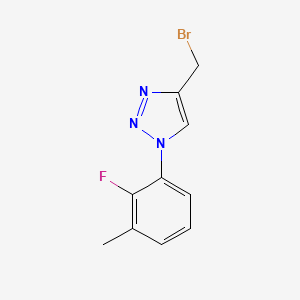
![Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)
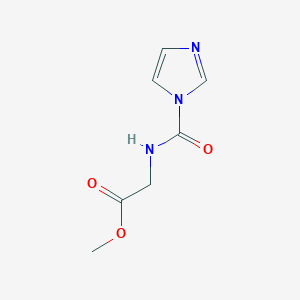
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)

